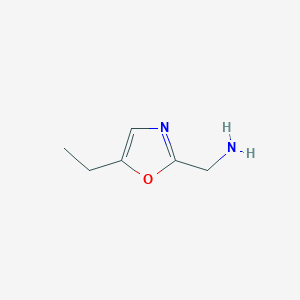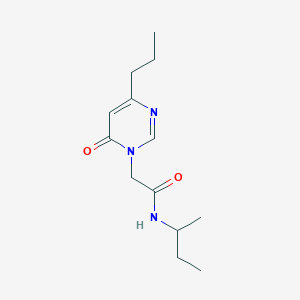![molecular formula C6H12ClNO B2619525 Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride CAS No. 2169980-99-6](/img/structure/B2619525.png)
Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride, also known as ROH, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the bicyclic ring system, and introduction of the hydrochloride salt.
Starting Materials
2-aminocyclohexanone, paraformaldehyde, sodium cyanoborohydride, acetic anhydride, hydrochloric acid, sodium hydroxide, diethyl ether, methanol, wate
Reaction
Step 1: Protection of the amine group by reaction with acetic anhydride to yield N-acetyl-2-aminocyclohexanone., Step 2: Formation of the bicyclic ring system by reaction of N-acetyl-2-aminocyclohexanone with paraformaldehyde and sodium cyanoborohydride in methanol to yield (1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-one., Step 3: Reduction of the ketone group in (1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-one with sodium borohydride in methanol to yield (1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ol., Step 4: Protection of the hydroxyl group in (1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ol by reaction with acetic anhydride to yield (1R,2R,4S)-7-acetoxybicyclo[2.2.1]hept-2-ol., Step 5: Conversion of (1R,2R,4S)-7-acetoxybicyclo[2.2.1]hept-2-ol to the hydrochloride salt by reaction with hydrochloric acid in diethyl ether to yield Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride.
Mecanismo De Acción
The mechanism of action of Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride is not fully understood, but it is believed to involve the activation of the GABAergic system in the brain. This activation leads to an increase in the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which can lead to a reduction in neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride has been found to have several biochemical and physiological effects, including the ability to increase GABA levels in the brain, reduce neuronal excitability, and enhance the activity of inhibitory neurotransmitters. Additionally, Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride has been found to have potential neuroprotective effects and may be useful in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride is its potential use as a chiral building block for the synthesis of biologically active molecules. Additionally, Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride has been found to have potential use in the treatment of neurological disorders. However, one of the limitations of Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride, including further investigation into its mechanism of action and potential use in the treatment of neurological disorders. Additionally, future research could focus on the development of new synthesis methods for Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride that are more efficient and scalable. Finally, there is potential for the use of Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride in the development of new drugs and therapies for a variety of diseases and conditions.
Aplicaciones Científicas De Investigación
Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride has been found to have potential use in various scientific research applications, including as a chiral building block for the synthesis of biologically active molecules, as a ligand for metal-catalyzed reactions, and as a reagent for the preparation of optically active compounds. Additionally, Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride has been studied for its potential use in the treatment of neurological disorders.
Propiedades
IUPAC Name |
(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-4-1-2-6(5)8-4;/h4-6H,1-3,7H2;1H/t4-,5+,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDJLVSMCBXGFN-FPKZOZHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1O2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2619443.png)
![2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid](/img/structure/B2619445.png)


![(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2619449.png)
![5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2619450.png)

![5,10-Dihydroindolo[3,2-b]indole](/img/structure/B2619455.png)

![N-[3-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)propyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2619459.png)


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2619464.png)
